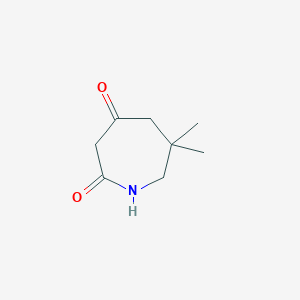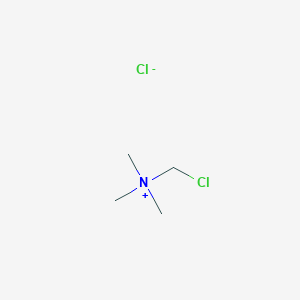
Ethyl 1-formylcyclopentane-1-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enantioselective Synthesis in Organic Chemistry
Ethyl 1-formylcyclopentane-1-carboxylate is used in the enantioselective synthesis of complex organic compounds. For instance, a study demonstrated its application in the stereoselective synthesis of Ceralure B1, which is an attractant for the Mediterranean fruit fly. This process involved key steps like asymmetric Diels–Alder reaction and iodolactonization (Raw & Jang, 2000).
Role in Ethylene Biosynthesis and Plant Development
In plant biology, compounds structurally similar to Ethyl 1-formylcyclopentane-1-carboxylate are integral in studying ethylene biosynthesis, a critical process in plant growth and development. For example, 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, plays a significant role in plant physiological processes (Hoffman, Yang & McKeon, 1982); (Polko & Kieber, 2019).
Applications in Bioconjugation Chemistry
Ethyl 1-formylcyclopentane-1-carboxylate and related compounds find usage in bioconjugation chemistry. Research on carbodiimides, which are used to form amides in aqueous media, involves the use of carboxylates similar to Ethyl 1-formylcyclopentane-1-carboxylate. These studies help in understanding the reaction mechanisms of carboxylic acids with amines (Nakajima & Ikada, 1995).
Analytical Chemistry and Method Development
In analytical chemistry, derivatives of Ethyl 1-formylcyclopentane-1-carboxylate are used to develop and refine methodologies for analyzing metabolites and enzyme activities. Such research is vital for a comprehensive understanding of biochemical pathways, particularly in ethylene biosynthesis in plants (Bulens et al., 2011).
Involvement in Agronomy and Plant-Bacterial Interactions
Ethyl 1-formylcyclopentane-1-carboxylate's structurally related compounds like ACC have been studied for their role in plant development and their interactions with bacteria. Such studies are instrumental in understanding how plants interact with their environment and could lead to agronomic applications, such as developing strategies for increased plant growth and protection (Vanderstraeten & Van Der Straeten, 2017).
Safety And Hazards
Ethyl 1-formylcyclopentane-1-carboxylate is associated with certain hazards. It has been classified under the GHS07 hazard class, with the signal word “Warning”. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
ethyl 1-formylcyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQBQBBBZHHWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607458 | |
| Record name | Ethyl 1-formylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-formylcyclopentane-1-carboxylate | |
CAS RN |
21744-91-2 | |
| Record name | Ethyl 1-formylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-formylcyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3049672.png)
